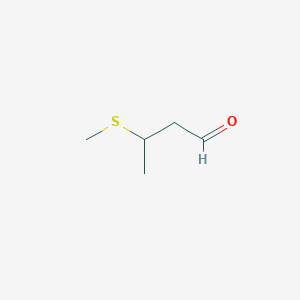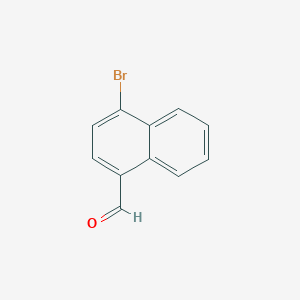
4-Bromo-1-naphtaldéhyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Bromo-1-naphthaldehyde typically involves bromination reactions of naphthalene derivatives. While specific synthesis routes for 4-Bromo-1-naphthaldehyde were not detailed in the provided references, similar compounds, such as 2-Fluoro-4-bromobiphenyl, have been synthesized through cross-coupling reactions and diazotization methods, indicating potential pathways that could be adapted for 4-Bromo-1-naphthaldehyde synthesis (Qiu et al., 2009).
Applications De Recherche Scientifique
Sondes fluorescentes pour systèmes biologiques
4-Bromo-1-naphtaldéhyde: est un précurseur dans la synthèse de 4-phényl-1,8-naphtalimide, qui présente des propriétés fluorescentes dans divers solvants . La fluorescence de ce composé peut être influencée par les concentrations salines, ce qui suggère son potentiel en tant que sonde fluorescente dans les systèmes biologiques pour étudier les environnements moléculaires .
Détection environnementale des ions
Des dérivés de This compound ont été utilisés pour créer des sondes fluorescentes capables de détecter des ions tels que Cu^2+. Ces sondes peuvent « éteindre » la fluorescence en présence d'ions spécifiques, ce qui les rend utiles pour la surveillance environnementale et potentiellement pour le diagnostic médical .
Diodes électroluminescentes organiques (OLED)
Le composé est impliqué dans la synthèse de dérivés de 1,8-naphtalimide qui sont utilisés comme matériaux émissifs dans les OLED. Ces matériaux sont essentiels pour créer des dispositifs présentant une stabilité, une durée de vie et un rendement quantique de luminescence élevés, contribuant ainsi aux progrès des technologies d'affichage et d'éclairage .
Reconnaissance séquentielle des ions métalliques et anioniques
This compound: des dérivés ont été développés pour la reconnaissance séquentielle des ions Cu^2+ et H_2PO_4^−. Cette double reconnaissance est importante pour la détection et la surveillance de ces ions dans les échantillons environnementaux, avec des implications pour la qualité de l'eau et la santé publique .
Applications antifongiques
De nouveaux analogues dérivés de This compound ont montré une activité inhibitrice contre Candida albicans, un champignon pathogène courant. Cela suggère des applications potentielles dans le développement d'agents antifongiques à usage médical .
Études photophysiques
Le composé sert de brique de base pour la synthèse de dérivés de naphtalimide qui peuvent être utilisés pour étudier les propriétés photophysiques. Ces études sont essentielles pour comprendre le comportement des composés organiques dans diverses conditions de lumière, ce qui est précieux dans le développement de nouveaux matériaux pour des applications photoniques .
Safety and Hazards
4-Bromo-1-naphthaldehyde is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective equipment should be worn when handling this chemical .
Relevant Papers There are several peer-reviewed papers and technical documents related to 4-Bromo-1-naphthaldehyde available at Sigma-Aldrich . These documents can provide more detailed information about this compound.
Mécanisme D'action
Target of Action
4-Bromo-1-naphthaldehyde is an organic compound that primarily targets aldehydes and ketones in biochemical reactions . The compound’s bromine atom and aldehyde group make it a versatile intermediate in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in hydroxylamine or hydrazine acts as a nucleophile, attacking the partially positive carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of oximes or hydrazones, respectively .
Biochemical Pathways
The primary biochemical pathway affected by 4-Bromo-1-naphthaldehyde is the formation of oximes and hydrazones . The compound’s interaction with hydroxylamine or hydrazine leads to the formation of these products, which can have various downstream effects depending on the specific context of the reaction .
Result of Action
The molecular and cellular effects of 4-Bromo-1-naphthaldehyde’s action depend on the specific reaction context. In general, the compound’s ability to form oximes and hydrazones can influence a variety of biochemical processes .
Propriétés
IUPAC Name |
4-bromonaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESASPRCAIMYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405106 | |
| Record name | 4-Bromo-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50672-84-9 | |
| Record name | 4-Bromo-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



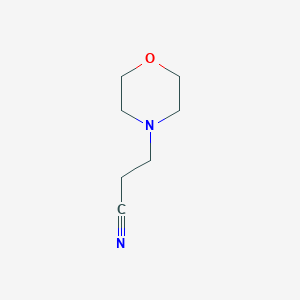
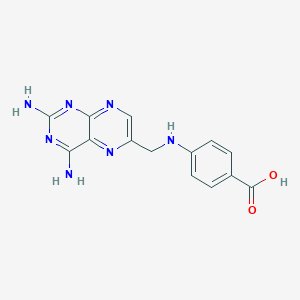
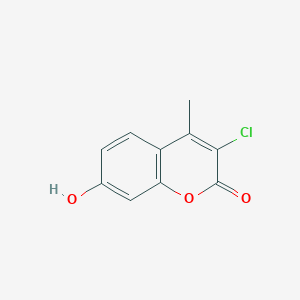
![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)

![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)

